Desacetylcefotaxime

Descripción

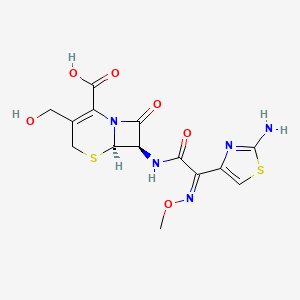

Structure

2D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWAOQGXIZAAF-GHXIOONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315709 | |

| Record name | Desacetylcefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66340-28-1 | |

| Record name | Desacetylcefotaxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66340-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetylcefotaxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLCEFOTAXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65O1Y1P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desacetylcefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desacetylcefotaxime: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Following administration, cefotaxime is metabolized in the liver to this compound, which contributes significantly to the overall antibacterial effect. This document provides a detailed technical overview of the mechanism of action of this compound, its intrinsic antimicrobial activity, its synergistic relationship with the parent compound, and its interaction with bacterial resistance mechanisms.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][2][3][4] This process is critical for bacterial integrity and survival, and its disruption leads to cell lysis and death.[2][3] The key steps in this mechanism are:

-

Targeting Penicillin-Binding Proteins (PBPs): this compound targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][4] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural support.

-

Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits their transpeptidase activity. This enzymatic step is responsible for cross-linking the peptide side chains of the peptidoglycan polymer, a process that gives the cell wall its strength and rigidity.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. The resulting structural instability, coupled with the high internal osmotic pressure of the bacterium, leads to cell lysis and death.

While specific binding affinity data for this compound is not extensively reported, the parent compound, cefotaxime, demonstrates a high affinity for several key PBPs. In Escherichia coli, cefotaxime preferentially binds to PBP-1A, -1Bs, -3, and -4'. In Pseudomonas aeruginosa, it shows high affinity for PBP-3, -1A, -1B, and -2. It is presumed that this compound targets a similar profile of PBPs.

Caption: Mechanism of action of this compound.

Antibacterial Activity and Synergistic Interaction with Cefotaxime

This compound possesses its own intrinsic antibacterial activity, although it is generally four to eight times less potent than its parent compound, cefotaxime.[5][6][7] However, its activity is superior to that of some earlier generation cephalosporins, such as cefazolin, cefamandole, and cefoxitin.[5][6]

A crucial aspect of this compound's clinical relevance is its synergistic or additive effect when combined with cefotaxime.[5][6][7][8][9][10][11][12][13] This synergy is observed against a broad spectrum of bacteria and results in a significant reduction in the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[9][10] Antagonism is rarely observed.[5][6][7]

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations

The following table summarizes the comparative in vitro activity of cefotaxime and this compound against key bacterial pathogens responsible for meningitis.

| Organism (No. of Strains) | Inoculum (cells/mL) | Drug | MIC90 (µg/mL) | MBC90 (µg/mL) |

| S. pneumoniae (25) | 10⁸ | Cefotaxime | 0.05 | 0.10 |

| This compound | 0.39 | 0.78 | ||

| 10⁶ | Cefotaxime | 0.024 | 0.05 | |

| This compound | 0.20 | 0.39 | ||

| S. agalactiae (25) | 10⁸ | Cefotaxime | 0.05 | 0.10 |

| This compound | 0.39 | 0.78 | ||

| 10⁶ | Cefotaxime | 0.05 | 0.10 | |

| This compound | 0.20 | 0.39 | ||

| H. influenzae (25) | 10⁸ | Cefotaxime | 0.024 | 0.05 |

| This compound | 0.78 | 1.56 | ||

| 10⁶ | Cefotaxime | ≤0.012 | 0.024 | |

| This compound | 0.39 | 0.78 | ||

| E. coli (25) | 10⁸ | Cefotaxime | 0.10 | 0.20 |

| This compound | 1.56 | 6.25 | ||

| 10⁶ | Cefotaxime | 0.05 | 0.10 | |

| This compound | 0.78 | 3.13 |

Data sourced from Deguchi et al., 1984.[10]

Interaction with Beta-Lactamases

Bacterial resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug. This compound exhibits a complex interaction with these enzymes. It has been reported to be more stable against certain beta-lactamases than cefotaxime, which may contribute to the observed synergy by protecting the parent compound from degradation.[11][14]

However, detailed kinetic studies have shown that for some beta-lactamases, the rate of hydrolysis (Vmax) of this compound is higher than that of cefotaxime. Conversely, the affinity (as indicated by a higher Ki or Km) of these enzymes for this compound is significantly lower.[8] This lower affinity may mean that at therapeutic concentrations, this compound is less efficiently hydrolyzed, contributing to its antibacterial effect.

Quantitative Data: Beta-Lactamase Hydrolysis Kinetics

The following table presents a summary of the kinetic parameters for the hydrolysis of cefotaxime and this compound by various beta-lactamases.

| Beta-Lactamase Source | Drug | Vmax (Relative to Cefotaxime) | Ki or Km (µM) |

| E. cloacae P99 | Cefotaxime | 100 | 450 |

| This compound | 130 | >5000 | |

| E. coli TEM-1 | Cefotaxime | 100 | 80 |

| This compound | 200 | >5000 | |

| P. aeruginosa | Cefotaxime | 100 | 1800 |

| This compound | 300 | >5000 | |

| K. pneumoniae | Cefotaxime | 100 | 250 |

| This compound | 210 | 4000 |

Data adapted from Labia et al., 1984.[8]

Caption: Synergistic relationship of cefotaxime and this compound.

Experimental Protocols

Checkerboard Synergy Testing

This method is used to quantitatively assess the in vitro interaction between two antimicrobial agents.

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of cefotaxime and this compound. Create serial twofold dilutions of each drug in appropriate broth medium (e.g., Mueller-Hinton broth).

-

Microtiter Plate Setup: In a 96-well microtiter plate, dispense the dilutions of cefotaxime along the y-axis (e.g., rows A-G) and the dilutions of this compound along the x-axis (e.g., columns 1-11). This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone as controls, as well as a growth control well with no antibiotics. Incubate the plate at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Cefotaxime + FIC of this compound Where:

-

FIC of Cefotaxime = (MIC of Cefotaxime in combination) / (MIC of Cefotaxime alone)

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Caption: Workflow for checkerboard synergy testing.

Penicillin-Binding Protein (PBP) Affinity Assay (Fluorescent Method)

This assay determines the binding affinity of a beta-lactam antibiotic to specific PBPs.

Methodology:

-

Bacterial Culture and Membrane Preparation: Grow the test bacterium to mid-log phase. Harvest the cells and prepare a membrane fraction by methods such as sonication or French press, followed by ultracentrifugation.

-

Competition Binding Assay:

-

Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a set period.

-

Add a fixed, subsaturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to each aliquot and incubate to label the PBPs that are not bound by this compound.

-

-

SDS-PAGE: Stop the reaction and solubilize the membrane proteins. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescent Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantification and IC₅₀ Determination: Quantify the fluorescence intensity of each PBP band at each concentration of this compound. The concentration of this compound that results in a 50% reduction in the fluorescence signal for a specific PBP is the IC₅₀, which is an inverse measure of binding affinity.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric)

This assay measures the rate at which a beta-lactamase enzyme hydrolyzes a beta-lactam antibiotic.

Methodology:

-

Enzyme Preparation: Prepare a purified or partially purified beta-lactamase extract from the test bacterial strain.

-

Substrate Preparation: Use a chromogenic cephalosporin, such as nitrocefin, as the substrate. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically (typically at ~486 nm).

-

Kinetic Measurement:

-

In a cuvette, combine a buffered solution with the beta-lactamase preparation.

-

Initiate the reaction by adding a known concentration of this compound (as an inhibitor) or nitrocefin (as the substrate to be measured).

-

Monitor the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis:

-

To determine the rate of hydrolysis of this compound, its degradation can be monitored by HPLC, or its ability to compete with nitrocefin hydrolysis can be measured.

-

By varying the substrate concentration and measuring the initial reaction velocities, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using Lineweaver-Burk or other kinetic plots. The inhibition constant (Ki) of this compound can be determined in the presence of the chromogenic substrate.

-

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The action of beta-lactamases on desacetyl-cefotaxime and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Untitled Document [ucl.ac.uk]

- 12. Enzyme kinetics of cefotaxime hydrolysed by beta-lactamases extracted from Gram-negative bacilli - Yan - Acta Pharmacologica Sinica [chinaphar.com]

- 13. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Desacetylcefotaxime in Antibiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, undergoes significant metabolism in the body, leading to the formation of its primary metabolite, desacetylcefotaxime. This active metabolite plays a crucial role in the overall therapeutic efficacy of cefotaxime, contributing to its antibacterial spectrum and pharmacokinetic profile. This technical guide provides an in-depth analysis of the role of this compound in antibiotic metabolism, detailing its formation, antibacterial properties, synergistic interactions with the parent compound, and pharmacokinetic characteristics. Detailed experimental protocols for assessing these properties are also provided, along with visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cefotaxime is a widely utilized beta-lactam antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2] A key aspect of cefotaxime's pharmacology is its in vivo conversion to this compound, a metabolite that is not merely an inactive byproduct but an active contributor to the drug's overall antimicrobial effect.[3][4] Understanding the multifaceted role of this compound is paramount for optimizing dosing regimens and predicting clinical outcomes.

Metabolism of Cefotaxime to this compound

Cefotaxime is primarily metabolized in the liver through enzymatic hydrolysis of the O-acetyl group at the C-3 position of the cephalosporin nucleus, yielding this compound.[5] This reaction is catalyzed by esterase enzymes.[5] this compound is the major metabolite found in plasma and is subsequently excreted in the urine along with the parent drug.[5] Further metabolism of this compound can occur, leading to the formation of inactive lactone derivatives and other minor metabolites.[5]

Caption: Metabolic pathway of Cefotaxime.

Antibacterial Activity of this compound

This compound possesses intrinsic antibacterial activity, although it is generally four- to eightfold less potent than its parent compound, cefotaxime.[3] However, its activity is species-dependent, and against certain pathogens, it can be more active than other established cephalosporins.[3] The mechanism of action of this compound is similar to that of cefotaxime, involving the inhibition of bacterial cell wall synthesis.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activity of cefotaxime and this compound against various bacterial species, presented as MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Cefotaxime | 0.12 | 0.25 |

| This compound | 1.0 | 4.0 | |

| Klebsiella pneumoniae | Cefotaxime | 0.12 | 0.5 |

| This compound | 1.0 | 2.0 | |

| Staphylococcus aureus | Cefotaxime | 1.0 | 4.0 |

| This compound | 8.0 | 32.0 | |

| Pseudomonas aeruginosa | Cefotaxime | 8.0 | 32.0 |

| This compound | 32.0 | >128 |

Note: MIC values are illustrative and can vary between studies and bacterial strains.

Synergy with Cefotaxime

A significant aspect of this compound's role is its synergistic or additive interaction with cefotaxime against a wide array of pathogens.[3] This synergy means that the combined effect of the two compounds is greater than the sum of their individual effects. This interaction is clinically relevant as both compounds coexist in significant concentrations in the body. The synergistic effect can lead to enhanced bacterial killing and may help to overcome low-level resistance.

Quantifying Synergy: Fractional Inhibitory Concentration (FIC) Index

The interaction between cefotaxime and this compound is quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from checkerboard assays. The FIC index is interpreted as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

Studies have shown that for many bacterial isolates, the FIC index for the combination of cefotaxime and this compound is in the synergistic or additive range.

Pharmacokinetics of Cefotaxime and this compound

The pharmacokinetic profiles of cefotaxime and this compound are distinct and contribute to the overall therapeutic effect. A crucial difference is the longer elimination half-life of this compound compared to its parent compound.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for cefotaxime and this compound in healthy adults after a single intravenous dose.

| Parameter | Cefotaxime | This compound |

| Elimination Half-life (t½) | ~1 hour | ~1.5 - 2.5 hours |

| Peak Plasma Concentration (Cmax) | High | Lower than Cefotaxime |

| Renal Excretion (% of dose) | ~40-60% (unchanged) | ~20-30% |

The prolonged presence of the active this compound in the body extends the duration of antibacterial activity at the site of infection.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of cefotaxime and this compound. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Synergy Testing by Checkerboard Assay

This method assesses the in vitro interaction of two antimicrobial agents.

Caption: Checkerboard assay workflow for synergy testing.

Protocol:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute cefotaxime along the x-axis and this compound along the y-axis. This results in wells containing various combinations of the two drugs.

-

Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and the MIC of each drug in combination for each well that inhibits bacterial growth.

-

FIC Index Calculation: Calculate the FIC index for each combination using the formula: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).

-

Interpretation: Interpret the interaction based on the calculated FIC index.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is used for the accurate measurement of cefotaxime and this compound concentrations in biological fluids.

Protocol:

-

Sample Preparation: Precipitate proteins from plasma or serum samples using a suitable agent (e.g., acetonitrile or trichloroacetic acid). Centrifuge the sample to remove the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm).

-

Quantification: Quantify the concentrations of cefotaxime and this compound by comparing the peak areas of the samples to those of known concentration standards.

Clinical Significance and Conclusion

The metabolism of cefotaxime to the active metabolite this compound has significant clinical implications. The presence of this active metabolite with a longer half-life extends the antibacterial coverage of a cefotaxime dose.[3] Furthermore, the synergistic interaction between the parent drug and its metabolite can enhance efficacy, particularly against pathogens with borderline susceptibility.[3] This phenomenon underscores the importance of considering the contribution of active metabolites when evaluating the overall performance of an antibiotic. For drug development professionals, the case of cefotaxime and this compound serves as a compelling example of how metabolic pathways can be leveraged to enhance therapeutic outcomes. Future research in this area could focus on designing prodrugs that are efficiently converted to multiple active species, thereby broadening the spectrum of activity and combating the rise of antibiotic resistance.

References

- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefotaxime and this compound antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acquirepublications.org [acquirepublications.org]

The Biological Activity of Desacetylcefotaxime: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the biological activity of desacetylcefotaxime, the principal active metabolite of the third-generation cephalosporin, cefotaxime. While often considered less potent than its parent compound, this compound possesses a significant antimicrobial spectrum, a longer pharmacokinetic half-life, and contributes substantially to the overall clinical efficacy of cefotaxime, primarily through synergistic interactions. This document consolidates quantitative data on its antimicrobial potency, outlines its pharmacokinetic profile, describes its mechanism of action, and provides detailed experimental protocols for its evaluation.

Introduction

Cefotaxime (CTX), a widely used third-generation cephalosporin, undergoes in vivo metabolism via deacetylation to form this compound (dCTX).[1] This metabolite is not an inert byproduct; it is a pharmacologically active compound with its own distinct antimicrobial and pharmacokinetic properties.[2] The activity of this compound is generally several times less than that of cefotaxime against most bacterial species.[3] However, its contribution to the therapeutic effect is significant due to two key factors: a longer elimination half-life, leading to sustained antibacterial pressure, and a marked synergistic or additive effect when present with cefotaxime.[2][3][4] Understanding the independent activity and the collaborative interactions of dCTX is crucial for optimizing dosing regimens and appreciating the complete pharmacological profile of cefotaxime.

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[5][6] The molecule binds to and inactivates essential penicillin-binding proteins (PBPs), which are enzymes required for the final transpeptidation step in peptidoglycan synthesis.[5] This disruption leads to the cessation of cell wall construction, triggering autolytic enzymes that ultimately cause cell lysis and bacterial death.[5] Notably, this compound exhibits greater stability against certain β-lactamases compared to its parent compound, which may contribute to its synergistic activity in the presence of β-lactamase-producing organisms.[7]

Caption: Metabolic conversion of Cefotaxime and mechanism of action for dCTX.

In Vitro Antimicrobial Activity

The intrinsic activity of this compound is species-dependent.[8][9] While generally four- to eightfold less active than cefotaxime, it surpasses the potency of many earlier-generation cephalosporins.[9][10] Against certain species, such as Pseudomonas cepacia, dCTX can be more active than the parent compound.[8][11] The combination of cefotaxime and this compound frequently results in synergistic or additive activity, significantly lowering the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[2][12]

Table 1: In Vitro Activity of this compound (dCTX) and Cefotaxime (CTX) Against Key Bacterial Pathogens

| Bacterial Species | No. of Strains | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Source(s) |

| Gram-Negative | ||||||

| Escherichia coli | 13 | CTX | - | - | 0.015 - 0.25 | [13] |

| dCTX | - | - | 0.015 - 4.0 | [13] | ||

| Klebsiella pneumoniae | 2 | CTX | - | - | 0.015 - 0.25 | [13] |

| dCTX | - | - | 0.015 - 4.0 | [13] | ||

| Enterobacter spp. | 320 (mixed Gram-neg) | CTX+dCTX | ≤50% of CTX alone | ≤50% of CTX alone | - | [14] |

| Pseudomonas aeruginosa | - | dCTX | Generally high | Generally high | - | [11] |

| Gram-Positive | ||||||

| Staphylococcus aureus | - | CTX | - | 4 (geometric mean) | - | [15] |

| dCTX | - | 16 (geometric mean) | - | [15] | ||

| Streptococcus pneumoniae | 350 | CTX | - | - | - | [4] |

| dCTX | 2-8x less active than CTX | 2-8x less active than CTX | - | [4] | ||

| Anaerobes | ||||||

| Bacteroides fragilis | - | CTX | 32 | - | - | [16] |

| CTX + dCTX | 8.0 | - | - | [16] | ||

| B. fragilis | - | CTX | 6 | - | 0.0625 - >256 | [7] |

| CTX + 4µg/mL dCTX | 2 | - | - | [7] | ||

| Bacteroides vulgatus | - | CTX | 4 | - | - | [7] |

| CTX + 4µg/mL dCTX | 1 | - | - | [7] |

Note: Data is compiled from multiple studies and methodologies may vary. The combination data often reflects a synergistic effect where the MIC of the primary drug is lowered in the presence of the other.

Pharmacokinetic Profile

A key feature of this compound is its extended elimination half-life compared to cefotaxime. This prolonged presence in the serum contributes to a sustained antibacterial effect throughout the dosing interval.

Table 2: Key Pharmacokinetic Parameters of this compound (dCTX) and Cefotaxime (CTX) in Adults with Normal Renal Function

| Parameter | This compound (dCTX) | Cefotaxime (CTX) | Source(s) |

| Elimination Half-life (t½) | 1.5 - 2.6 hours | 0.8 - 1.7 hours | [3][4][6] |

| Peak Serum Concentration (Cmax) | ~6.5 mg/L | ~48.5 mg/L | [3] |

| (after 1g IV infusion over 1 hr) | |||

| Primary Route of Elimination | Renal (Glomerular filtration & active secretion) | Renal | [4] |

| Metabolism | Major active metabolite of Cefotaxime | Metabolized to dCTX and other inactive forms | [5][17] |

Experimental Protocols

Accurate evaluation of the biological activity of this compound, both alone and in combination, requires standardized and reproducible laboratory methods.

Protocol for Broth Microdilution MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[18][19]

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or buffer) at a concentration of at least 1000 µg/mL.[18]

-

Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions at 2x the final desired concentrations.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Plate Inoculation:

-

Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

-

Add 50 µL of the 2x antimicrobial working solutions to the first column, creating the highest concentration.

-

Perform serial twofold dilutions across the plate by transferring 50 µL from one column to the next. Discard 50 µL from the last column of dilutions.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the antimicrobial concentrations to their final 1x strength.

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation & Interpretation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

-

Protocol for Checkerboard Synergy Testing

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., cefotaxime and this compound).[12][20]

Caption: Experimental workflow for the checkerboard synergy assay.

-

Plate Setup:

-

Prepare 2x stock solutions and serial dilutions for both CTX and dCTX as described in the MIC protocol.

-

In a 96-well plate, dispense dilutions of Drug A (CTX) horizontally (e.g., along columns 1-10) and dilutions of Drug B (dCTX) vertically (e.g., along rows A-G).

-

Row H should contain dilutions of Drug A alone, and Column 11 should contain dilutions of Drug B alone to determine their individual MICs.[20]

-

-

Inoculation and Incubation:

-

Inoculate the plate with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

-

Incubate under standard conditions (35-37°C for 16-20 hours).

-

-

Data Interpretation:

-

Determine the MIC of each drug alone and the MIC of each drug in combination for every well that shows no growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well using the formula:

-

Interpret the results based on the lowest FICI value:

-

Protocol for Time-Kill Assay

The time-kill kinetics assay provides information on the rate of bactericidal or bacteriostatic activity.[22][23]

-

Preparation:

-

Prepare tubes of broth containing the test organism at a standardized starting density (~5 x 10⁵ to 1 x 10⁶ CFU/mL).

-

Prepare tubes with the antimicrobial agent(s) (dCTX, CTX, or the combination) at desired concentrations (e.g., 1x MIC, 2x MIC). Include a no-drug growth control.

-

-

Execution:

-

Add the antimicrobial agents to the corresponding tubes at time zero.

-

Incubate all tubes at 35-37°C, typically with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[22]

-

-

Quantification:

-

Perform serial dilutions of the collected aliquots in sterile saline or broth.

-

Plate the dilutions onto an appropriate agar medium.

-

Incubate the plates until colonies are visible, then count the number of viable colonies (CFU/mL).

-

-

Interpretation:

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[23]

-

Bacteriostatic activity is indicated by a prevention of growth (i.e., the CFU/mL remains similar to the initial inoculum).

-

Synergy in a time-kill assay is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

-

Conclusion

This compound is a clinically significant metabolite that actively contributes to the therapeutic success of cefotaxime treatment. Its inherent broad-spectrum activity, favorable pharmacokinetic profile with a prolonged half-life, and its ability to act synergistically with the parent compound make it a vital component of the overall antimicrobial effect. Drug development professionals and researchers should consider the combined effect of cefotaxime and this compound when evaluating in vitro activity, establishing pharmacokinetic/pharmacodynamic (PK/PD) targets, and designing clinical trials. Future research could further explore the mechanisms underlying the synergistic interactions and the role of dCTX in overcoming specific β-lactamase-mediated resistance.

References

- 1. In vitro antibacterial activity of cefotaxime and this compound, alone or in combination, against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefotaxime and this compound antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetic modelling of cefotaxime and this compound--a population study in 25 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synergistic effect of cefotaxime and this compound against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of this compound alone and in combination with cefotaxime: evidence of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of this compound alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The in vitro antimicrobial activity of this compound compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of in vitro activity of cefotaxime and this compound alone and in combination against 320 gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of cefotaxime alone and in combination with this compound against strains of Staphylococcus aureus that produce variants of staphylococcal beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The activity of cefotaxime and this compound alone and in combination against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. emerypharma.com [emerypharma.com]

- 21. actascientific.com [actascientific.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emerypharma.com [emerypharma.com]

Desacetylcefotaxime: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcefotaxime, the principal and biologically active metabolite of the third-generation cephalosporin cefotaxime, has been a subject of scientific interest since the initial clinical use of its parent drug. First identified as a product of in vivo esterase-mediated hydrolysis of cefotaxime, this compound has demonstrated its own significant, albeit generally lesser, antimicrobial activity. This metabolite's contribution to the overall therapeutic efficacy of cefotaxime is particularly noteworthy due to its synergistic or additive interactions with the parent compound against a broad spectrum of bacterial pathogens. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its mechanism of action, pharmacokinetic profile, and antimicrobial spectrum. Furthermore, this document furnishes detailed experimental protocols for its synthesis, characterization, and biological evaluation, intended to serve as a valuable resource for researchers in the fields of pharmacology, microbiology, and medicinal chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the development and clinical investigation of its parent compound, cefotaxime. Following the administration of cefotaxime, it was observed that the drug is metabolized in the body.[1] The primary metabolic pathway was identified as the hydrolysis of the acetyl group at the 3-position of the cephem nucleus, a reaction catalyzed by esterase enzymes present in the liver and other tissues.[2] This enzymatic action results in the formation of 3-desacetylcefotaxime.[3]

Initial studies in the early 1980s focused on characterizing this metabolite and understanding its impact on the overall efficacy and safety of cefotaxime therapy. It was quickly established that this compound was not an inactive byproduct but possessed its own antibacterial properties.[4][5] While generally four- to eight-fold less potent than cefotaxime against many bacterial species, it exhibited clinically relevant activity against a range of pathogens.[4][5]

A pivotal aspect of this compound's history is the discovery of its synergistic relationship with cefotaxime. Numerous in vitro studies demonstrated that the combination of cefotaxime and this compound resulted in enhanced antibacterial activity against a significant percentage of clinical isolates, including both Gram-positive and Gram-negative bacteria.[4][6][7] This synergy is of considerable clinical importance as it suggests that the metabolite contributes to the therapeutic success of cefotaxime, particularly in infections where the parent drug's concentration may be suboptimal. The extended serum half-life of this compound compared to cefotaxime further supports its role in maintaining antibacterial pressure throughout the dosing interval.[8]

Mechanism of Action

Similar to cefotaxime and other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][9] The primary molecular targets are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[9] This interference with cell wall synthesis leads to the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.[1] The affinity of this compound for various PBPs in different bacterial species contributes to its spectrum of activity.

Quantitative Data Summary

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species, often in comparison to its parent compound, cefotaxime.

| Bacterial Species | Cefotaxime MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Varies | Generally higher than cefotaxime | [8][12] |

| Streptococcus pneumoniae | Varies | Lower than cefotaxime in some cases | [13] |

| Escherichia coli | Varies | Generally higher than cefotaxime | [8] |

| Klebsiella pneumoniae | Varies | Comparable or superior to other cephalosporins | [8] |

| Pseudomonas aeruginosa | Varies | Generally high | [3][4] |

| Morganella morganii | Varies | Generally high | [3][4] |

| Bacteroides fragilis | Varies | Similar or slightly higher than cefotaxime | [7] |

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by a longer elimination half-life compared to cefotaxime.

| Parameter | Cefotaxime | This compound | Species | Reference(s) |

| Elimination Half-life (t½) | ~1 hour | ~1.5 - 2.5 hours | Human | [8][14] |

| Peak Serum Concentration (Cmax) | 48.5 mg/L (1g IV) | 6.5 mg/L (1g IV) | Human | [8] |

| Protein Binding | ~40% | ~40-50% | Human | [2] |

| Renal Excretion | ~50-60% unchanged | ~15-25% | Human | [10] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented chemical synthesis method.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride (ATMA-Cl)

-

Triethylamine

-

Dichloromethane

-

Methanol

-

Isopropanol

-

Hydrochloric acid (10% solution)

-

Activated carbon

-

Sodium metabisulfite

Procedure:

-

In a four-necked flask, suspend 7-ACA in a mixture of dichloromethane and methanol.

-

Cool the suspension to 0-5°C with constant stirring.

-

Add ATMA-Cl to the suspension.

-

Add sodium metabisulfite.

-

Slowly add triethylamine dropwise over approximately 20 minutes, maintaining the temperature at 0-5°C.

-

Allow the reaction to proceed with stirring for 3 hours at the same temperature.

-

Extract the reaction mixture three times with purified water.

-

Combine the aqueous phases and wash with dichloromethane to remove organic impurities.

-

Decolorize the aqueous phase with activated carbon and filter.

-

Cool the filtrate to 0-5°C and add isopropanol.

-

Adjust the pH to 2.0-3.0 with the slow dropwise addition of 10% hydrochloric acid to precipitate the product.

-

Stir the mixture for 30 minutes.

-

Collect the precipitate by suction filtration.

-

Dry the product under reduced pressure at 40°C.

Characterization of this compound

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of a suitable buffer (e.g., 0.01 M acetate buffer, pH 4.8) and an organic modifier (e.g., methanol). The exact ratio should be optimized for best separation.

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Dissolve the synthesized product in the mobile phase.

-

Inject the sample and standard solutions into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Compare the retention time of the synthesized product with that of the standard to confirm its identity. Purity can be assessed by the peak area percentage.

Sample Preparation:

-

Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Filter the solution into a clean 5 mm NMR tube.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the molecular structure of this compound.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., β-lactam carbonyl, amide, hydroxyl, aromatic rings).

In Vitro Antimicrobial Susceptibility Testing

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

This compound stock solution

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Procedure:

-

In a 96-well plate, prepare a two-dimensional array of antibiotic concentrations. Serially dilute cefotaxime along the x-axis and this compound along the y-axis.

-

Inoculate the wells with a standardized bacterial suspension as described for the MIC assay.

-

Following incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

In Vivo Pharmacokinetic Study (Rat Model)

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

-

Administer a single intravenous (IV) or oral (PO) dose of this compound to the rats.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) via a cannulated vessel.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated analytical method (e.g., HPLC-MS/MS).

-

Use pharmacokinetic software to calculate key parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).

Mandatory Visualizations

Caption: Metabolic pathway of cefotaxime to this compound and subsequent metabolites.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Broth microdilution susceptibility testing. [bio-protocol.org]

- 3. journals.asm.org [journals.asm.org]

- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gssrr.org [gssrr.org]

- 6. mdpi.com [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. currentseparations.com [currentseparations.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contributor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desacetylcefotaxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacokinetic and pharmacodynamic properties of desacetylcefotaxime, the primary and biologically active metabolite of the third-generation cephalosporin, cefotaxime. While often considered in the shadow of its parent compound, this compound significantly contributes to the overall therapeutic efficacy of cefotaxime. This document provides a comprehensive overview of its journey through the body, its mechanism of action, and its synergistic relationship with cefotaxime, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Pharmacokinetics: The Journey of this compound in the Body

Cefotaxime is partially metabolized in the body to this compound, a compound that retains a broad antimicrobial spectrum and high stability against beta-lactamases.[1] The pharmacokinetic profile of this active metabolite is crucial for understanding the sustained antibacterial effect of cefotaxime administration.

Metabolism of Cefotaxime to this compound

Following administration, cefotaxime is metabolized by esterases in the liver, blood, and other tissues, leading to the formation of this compound.[2][3][4][5] This metabolic conversion is a key step in the drug's pathway, as the resulting metabolite is also antimicrobially active.[2][3][5] The metabolic pathway continues with the conversion of this compound to an inactive lactone and subsequently to other inactive metabolites, M2 and M3.[6]

Pharmacokinetic Parameters of this compound

The pharmacokinetic parameters of this compound have been characterized in various patient populations. These parameters are essential for predicting drug exposure and designing optimal dosing regimens.

| Parameter | Value | Population/Context | Reference |

| Peak Serum Concentration (Cmax) | 6.5 mg/L | Following 1g IV infusion of cefotaxime over 1 hour. | [7] |

| 74.4 µg/mL | In rats after IV administration of cefotaxime (100 mg/kg). | [8][9] | |

| 8.5 ± 4.6 mg/L | In patients with advanced hepatic cirrhosis after 2.0 g IV cefotaxime. | [10] | |

| 21.6 µg/mL | In infants and children with meningitis. | [11] | |

| Time to Peak Concentration (Tmax) | 35 min | In rats after IV administration of cefotaxime (100 mg/kg). | [8][9] |

| ~1.5 h | In infants and children with meningitis. | [11] | |

| Elimination Half-life (t½) | 2 hours | Following 1g IV infusion of cefotaxime. | [7] |

| 53 min | In rats after IV administration of cefotaxime (100 mg/kg). | [8][9] | |

| 36 min | In rats after IV bolus of this compound (50 mg/kg). | [8] | |

| 7.1 to 13.4 h | In patients with chronic parenchymal liver disease. | [12] | |

| >10 h | In patients with advanced hepatic cirrhosis. | [10] | |

| 2.6 h | In elderly patients. | [13] | |

| 2.1 h | In infants and children with meningitis. | [11] | |

| Area Under the Curve (AUC) | 7.2 mg/min/mL | In rats after IV administration of cefotaxime (100 mg/kg). | [8][9] |

| 19.4 mg/min/mL | In rats after IV bolus of this compound (50 mg/kg, total drug). | [8] | |

| 13.9 mg/min/mL | In rats after IV bolus of this compound (50 mg/kg, free drug). | [8] | |

| 72 to 128 µg·h/mL | In patients with chronic parenchymal liver disease. | [12] | |

| Protein Binding | ~43% | General value for cefotaxime, metabolite binding is also relevant. | [2][3] |

| Non-saturable | In rats, with a K value of 13.90 M⁻¹. | [8] | |

| Free Fraction in Plasma (Fp) | 0.89 | In rats. | [8] |

| 0.73 | In rats. | [8][9] | |

| Clearance (CL) | 2.7 mL/min/kg | In rats (total drug). | [8] |

| 3.7 mL/min/kg | In rats (free drug). | [8] | |

| 10.5 L/h | In critically ill pediatric patients. | [2][3] | |

| Biliary Clearance | 0.190 mL/min | For cefotaxime, with significant this compound biliary excretion. | [14] |

Pharmacodynamics: The Antibacterial Action of this compound

This compound is not merely an inactive byproduct; it possesses its own significant antibacterial properties and plays a crucial role in the overall antimicrobial effect of cefotaxime therapy.

Mechanism of Action

Similar to its parent compound and other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][15][16] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][15][16] This disruption of cell wall integrity leads to cell lysis and bacterial death.

In-Vitro Antibacterial Activity

While generally less potent than cefotaxime, this compound demonstrates substantial activity against a wide range of clinically important pathogens.[1][17] Its activity is particularly noteworthy against many species of Enterobacteriaceae, Haemophilus influenzae, and streptococci (excluding Streptococcus faecalis).[1] In some instances, such as against certain strains of Pseudomonas cepacia, its activity can even surpass that of cefotaxime.[1]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Bacteroides fragilis | - | - | [18] |

| Bacteroides vulgatus | - | - | [18] |

| Escherichia coli | - | 0.0075 (for CTX) | [19] |

| Proteus spp. | - | 0.0075 (for CTX) | [19] |

| Klebsiella spp. | - | 0.0075 (for CTX) | [19] |

| Enterobacter spp. | - | 1 (for CTX) | [19] |

| Serratia spp. | - | 1 (for CTX) | [19] |

| Staphylococci | - | 4 (for CTX) | [19] |

| Pseudomonas aeruginosa | - | 32 (for CTX) | [19] |

| Enterococci | - | 128 (for CTX) | [19] |

Note: Specific MIC values for this compound are often presented in comparative studies and can vary. The table will be populated with more specific data as it is extracted from further analysis of the search results.

Interaction with Cefotaxime: A Synergistic Partnership

A significant aspect of this compound's pharmacodynamics is its interaction with the parent drug, cefotaxime. Numerous studies have demonstrated that the combination of cefotaxime and this compound often results in synergistic or additive antibacterial effects.[7][17][18][19][20][21][22][23][24] This synergy is clinically relevant as it enhances the overall potency of cefotaxime therapy.[20][21]

The synergistic interaction has been observed against a broad range of bacteria, including:

-

Many members of the genus Bacteroides.[18]

-

A majority of aerobic organisms.[20]

-

Oxacillin-susceptible staphylococci.[21]

-

Streptococcus species, including penicillin-resistant pneumococci.[21]

-

Anaerobes.[21]

-

Enteric bacilli.[21]

-

Pseudomonas aeruginosa.[21]

-

Some enterococci when tested in human serum.[21]

Antagonism between cefotaxime and this compound is rare but has been reported in a small number of strains, such as some Morganella morganii and Proteus vulgaris.[7][24]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis Workflow

A typical pharmacokinetic study of this compound involves the administration of cefotaxime to subjects, followed by the collection of biological samples over a defined period to measure the concentrations of both the parent drug and its metabolite.

Methodology:

-

Subject Enrollment: A cohort of subjects (e.g., healthy volunteers, specific patient populations) is recruited.

-

Drug Administration: A single or multiple doses of cefotaxime are administered, typically intravenously.

-

Sample Collection: Blood and/or urine samples are collected at predetermined time points before and after drug administration.

-

Sample Processing: Plasma or serum is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -80°C) until analysis.

-

Bioanalysis: The concentrations of cefotaxime and this compound in the samples are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[25][26][27][28]

-

Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic modeling software. A compartmental model (e.g., one- or two-compartment) is often fitted to the data to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[2][3][13][29]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the drug in which there is no visible growth of the bacteria.

Synergy Testing: The Checkerboard Assay

The checkerboard assay is a common in-vitro method to assess the interaction between two antimicrobial agents.

-

Plate Preparation: A microtiter plate is prepared with serial dilutions of cefotaxime along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated overnight.

-

Data Analysis: The growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Conclusion

This compound is a pharmacologically active metabolite that plays a vital role in the therapeutic profile of cefotaxime. Its own antibacterial activity, favorable pharmacokinetic properties, and, most importantly, its synergistic interaction with the parent compound contribute significantly to the overall clinical efficacy. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound is essential for optimizing cefotaxime dosing regimens and for the development of future antimicrobial therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. The in vitro antimicrobial activity of this compound compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medrxiv.org [medrxiv.org]

- 4. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]

- 6. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of cefotaxime and its metabolite, this compound, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics of cefotaxime and desacetyl-cefotaxime in cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cefotaxime and this compound pharmacokinetics in infants and children with meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of cefotaxime and this compound in patients with liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic modelling of cefotaxime and this compound--a population study in 25 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Biliary excretion of cefotaxime and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Comparative in vitro studies on cefotaxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synergistic effect of cefotaxime and this compound against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An in vitro study of the interaction between cefotaxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synergistic antibacterial interaction of cefotaxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cefotaxime and this compound antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cefotaxime and this compound: an example of advantageous antimicrobial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antibacterial activity of this compound alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of cefotaxime and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Micromethod for the determination of cefotaxime and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. a-critical-review-of-analytical-methods-for-quantification-of-cefotaxime - Ask this paper | Bohrium [bohrium.com]

- 29. Population Pharmacokinetic Model to Optimize Cefotaxime Dosing Regimen in Critically Ill Children - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Desacetylcefotaxime Against Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, undergoes partial metabolism in vivo to its primary metabolite, desacetylcefotaxime. This metabolite is not an inert byproduct; it possesses its own antibacterial activity and significantly contributes to the overall clinical efficacy of cefotaxime. This technical guide provides an in-depth analysis of the in vitro activity of this compound against a range of clinically relevant bacterial strains. It summarizes key quantitative data on its potency, details the experimental protocols used for its evaluation, and illustrates the underlying mechanisms and experimental workflows. A notable aspect of this compound's activity is its synergistic interaction with the parent compound, cefotaxime, against numerous pathogens.

Introduction

This compound is the major metabolite of the widely used third-generation cephalosporin, cefotaxime.[1][2] While generally less potent than its parent compound, this compound exhibits a broad spectrum of antibacterial activity.[3][4] Understanding the in vitro activity of this metabolite is crucial for a comprehensive assessment of cefotaxime's therapeutic potential. This document collates and presents data on the minimum inhibitory concentrations (MICs) of this compound against various bacteria and explores its interactions with cefotaxime.

In Vitro Potency of this compound

The in vitro activity of this compound has been evaluated against a wide array of Gram-positive and Gram-negative bacteria. Generally, cefotaxime is four to eight times more active than its desacetyl derivative.[1][5] However, against certain strains of Enterobacteriaceae, Haemophilus influenzae, and gonococci, the difference in activity is less pronounced.[1]

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species, providing a comparative view of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Species | This compound MIC Range (μg/mL) | Cefotaxime MIC Range (μg/mL) | Notes |

| Streptococcus pneumoniae | 0.20 - 0.39 | 0.024 - 0.05 | Cefotaxime is significantly more active.[6] |

| Streptococcus pyogenes | - | - | Synergy with cefotaxime observed.[7] |

| Staphylococcus aureus | MIC80 > Cefoperazone & Ceftazidime | - | Generally less active than cefotaxime.[2] |

| Escherichia coli | - | - | Combination with cefotaxime is more effective.[8] |

| Klebsiella pneumoniae | Superior to Cefoperazone & Ceftazidime | - | Demonstrates notable activity.[2] |

| Enterobacter cloacae | MIC80 > Cefoperazone & Ceftazidime | - | Less active than other tested antibiotics.[2] |

| Morganella morganii | MIC80 > Cefoperazone & Ceftazidime | - | Antagonism with cefotaxime observed in some strains.[2] |

| Pseudomonas aeruginosa | MIC80 > Cefoperazone & Ceftazidime | - | Limited activity.[2][3] |

| Pseudomonas cepacia | Surpassed the activity of Cefotaxime | - | A notable exception to the general trend.[2][3] |

| Bacteroides fragilis | - | - | Synergy with cefotaxime is significant.[9][10][11] |

MIC50 and MIC80/90: These values represent the MIC required to inhibit 50% and 80%/90% of the tested isolates, respectively.

Synergistic Interaction with Cefotaxime

A key finding from numerous in vitro studies is the synergistic interaction between cefotaxime and this compound.[1][12] This synergy means that the combined effect of the two compounds is greater than the sum of their individual effects. This interaction has been observed against a majority of tested organisms, including staphylococci, streptococci, anaerobes, and various enteric bacilli.[1][12] The combination can lead to a significant reduction in the MIC of cefotaxime.[12]

Antagonism, where the combined effect is less than the individual effects, is rare but has been reported in a small number of Morganella morganii strains.[2][5] The beta-lactamase stability of this compound, which is higher than that of cefotaxime, may contribute to these synergistic effects.[4]

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[13][14] This is achieved through its affinity for and binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14][15] The inhibition of PBP activity leads to a weakened cell wall and ultimately results in cell lysis.[14]

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro activity and synergistic effects of this compound are primarily determined using the following standard microbiological methods:

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method.

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard and Time-Kill Assays

To assess the interaction between cefotaxime and this compound, the checkerboard method and time-kill assays are commonly employed.[1][7]

Checkerboard Method: This method involves a two-dimensional array of serial dilutions of both cefotaxime and this compound in a microtiter plate. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Assays: These assays measure the rate of bacterial killing over time in the presence of the antimicrobial agents, alone and in combination. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Conclusion

This compound is an active metabolite that contributes significantly to the overall antibacterial effect of cefotaxime. While generally less potent than its parent compound, it exhibits clinically relevant activity against a range of pathogens. The synergistic interaction between cefotaxime and this compound is a key aspect of their combined in vivo efficacy. A thorough understanding of the in vitro profile of this compound is essential for optimizing the clinical use of cefotaxime and for the development of future antimicrobial agents. The methodologies described herein provide a framework for the continued investigation of this and other antimicrobial compounds.

References

- 1. Comparative in vitro studies on cefotaxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro antimicrobial activity of this compound compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of this compound alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [MICs and MBCs of cefotaxime, this compound and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity of cefotaxime and this compound, alone or in combination, against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of in vitro activity of cefotaxime and this compound alone and in combination against 320 gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of combined cefotaxime and desacetyl-cefotaxime against aerobic and anaerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro synergy and potentiation between cefotaxime and this compound against clinical isolates of Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro comparison of the activity of cefotaxime and desacetylated cefotaxime and of their combination - PubMed [pubmed.ncbi.nlm.nih.gov]